molecular formula C7H10ClN3 B1426856 6-Chloro-5-isopropylpyrimidin-4-amine CAS No. 852061-80-4

6-Chloro-5-isopropylpyrimidin-4-amine

Cat. No.: B1426856
CAS No.: 852061-80-4
M. Wt: 171.63 g/mol
InChI Key: UBAXMRNOUSTNRP-UHFFFAOYSA-N
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Description

6-Chloro-5-isopropylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-isopropylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor. One common method starts with the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid using phosphorus oxychloride, followed by treatment with ammonia in ethanol to yield the desired amine . The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-5-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators like prostaglandin E2 . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-isopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, potentially affecting its binding affinity to biological targets and its reactivity in chemical reactions.

Properties

IUPAC Name

6-chloro-5-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXMRNOUSTNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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